![molecular formula C5H4N4O2 B148406 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 135787-30-3](/img/structure/B148406.png)
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Overview
Description
“1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” is a type of pyrazolopyrimidine, which is a fused nitrogen-containing heterocyclic ring system . Pyrazolopyrimidines are considered as privileged core skeletons in biologically active compounds . They have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other diseases .
Synthesis Analysis
The synthesis of pyrazolopyrimidines involves various methods. For instance, one study reported the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds as novel CDK2 targeting compounds . Another study discussed the synthesis of pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones via asymmetric organocatalysis .
Molecular Structure Analysis
The molecular structure of “1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” can be viewed using specific software . It’s a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .
Chemical Reactions Analysis
Pyrazolopyrimidines can undergo various chemical reactions. For example, a mechanism involving sequential Knoevenagel–Michael addition reactions that can be catalyzed in both acidic and basic conditions has been suggested .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” can be determined by various methods. For instance, its molecular weight is 135.1267 .
Scientific Research Applications
Cancer Research: CDK2 Inhibition
The pyrazolo[4,3-d]pyrimidine scaffold has been identified as a privileged structure in the design of CDK2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a crucial target for cancer therapy due to its role in cell cycle regulation. Compounds derived from this scaffold have shown significant inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis in tumor cells. This makes them promising candidates for the development of new anticancer drugs.
Molecular Modeling and Drug Design
The unique structure of 1H-Pyrazolo[4,3-d]pyrimidine-5,7-dione allows for its use in molecular modeling studies to understand the interaction between small molecules and biological targets . This compound can serve as a lead structure for the synthesis of novel therapeutic agents, with potential applications in various diseases beyond cancer.
Biochemistry: Enzymatic Activity Studies
Research has shown that derivatives of 1H-Pyrazolo[4,3-d]pyrimidine-5,7-dione can exhibit enzymatic inhibitory activity . These compounds can be used to study enzyme mechanisms and kinetics, providing insights into how enzymes function and how they can be modulated.
Material Science: Energetic Materials
Pyrazolo[4,3-d]pyrimidine derivatives have been explored for their potential use in energetic materials . Their stability and energy release characteristics are of interest for applications requiring high-energy compounds, such as propellants and explosives.
Synthetic Chemistry: Building Blocks
The pyrazolo[4,3-d]pyrimidine core is a versatile building block in synthetic chemistry . It can be functionalized to create a wide array of compounds with diverse biological activities. This versatility is valuable for the discovery and development of new chemical entities in pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the progression of cells from the G1 phase to the S phase of the cell cycle .
Mode of Action
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . This disruption can lead to the arrest of cell cycle progression, preventing cells from entering the S phase from the G1 phase . Downstream effects can include the induction of apoptosis within cells .
Pharmacokinetics
The compound has shown significant inhibitory activity against cdk2, suggesting it has sufficient bioavailability to interact with its target .
Result of Action
The result of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione’s action is the inhibition of cell cycle progression, specifically the transition from the G1 phase to the S phase . This can lead to the induction of apoptosis within cells . The compound has shown superior cytotoxic activities against certain cell lines .
Future Directions
properties
IUPAC Name |
1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,6,9)(H2,7,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUOMBLAKHBLFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617949 | |
Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
CAS RN |
40769-81-1 | |
Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40769-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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